
6-Methylcinnoline-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylcinnoline-4-thiol is a chemical compound with the molecular formula C9H8N2S . It is a type of thiol, which are also known as mercaptans . Thiols are analogous to alcohols and are named in a similar fashion, except the suffix -thiol is used in place of -ol .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) . Chemical Reactions Analysis
Thiols, such as this compound, can participate in various chemical reactions. One of the most common reactions involving thiols is the thiol-Michael addition reaction . This reaction is a powerful tool in materials science due to its modular “click” nature, allowing for the implementation of this highly efficient, “green” reaction in applications that vary from small molecule synthesis to in situ polymer modifications in biological systems .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the molecule are both 176.04081944 g/mol . The topological polar surface area of the molecule is 56.5 Ų .Applications De Recherche Scientifique
Chromatographic Analysis : The compound has been utilized in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This application is significant in pharmaceutical formulations, as demonstrated by Gatti, Cavrini, Roveri, and Pinzauti (1990) in their study on a fluorogenic labeling reagent for HPLC analysis of thiols, including glutathione, cysteine, and others (Gatti, R., Cavrini, V., Roveri, P., & Pinzauti, S., 1990).
Thiol-Click Chemistry : The versatile nature of thiol groups, such as in 6-Methylcinnoline-4-thiol, is leveraged in 'thiol-click chemistry'. This methodology finds applications across chemical, biological, materials, and engineering fields. Hoyle, Lowe, and Bowman (2010) have highlighted the widespread applications of thiol-click chemistry in their review (Hoyle, C., Lowe, A., & Bowman, C., 2010).
Synthesis of Antimicrobial Agents : The compound's potential in synthesizing antimicrobial agents has been explored. Sharma, Hussain, and Amir (2008) studied the synthesis of newer analogues of Quinolin-8-ol, demonstrating this compound's role in creating compounds with interesting antibacterial activity (Sharma, J., Hussain, S., & Amir, M., 2008).
Thiol-Dependent Biological Processes : A study by Herzog et al. (2017) on gene expression profiling mentioned the use of thiol-linked alkylation for RNA sequencing, indicating the importance of thiol compounds in understanding RNA transcription, processing, and decay dynamics (Herzog, V. A., Reichholf, B., Neumann, T., Rescheneder, P., Bhat, P., Burkard, T. R., Wlotzka, W., von Haeseler, A., Zuber, J., & Ameres, S. L., 2017).
Thiol-ene Additions in Polymer Synthesis : Türünç and Meier (2010) explored the thiol-ene additions of a renewable platform chemical to develop renewable monomers, showcasing an application in polymer synthesis (Türünç, O., & Meier, M. A. R., 2010).
Methylation Pharmacogenetics : Weinshilboum, Otterness, and Szumlanski (1999) discussed the role of methyltransferase enzymes, including thiopurine methyltransferase, in pharmacogenetics. This study highlights the broader implications of thiol compounds in drug metabolism and toxicity (Weinshilboum, R., Otterness, D. M., & Szumlanski, C. L., 1999).
Mucolytic Activity in Cystic Fibrosis : Yuan et al. (2015) investigated the use of a thiol-modified carbohydrate compound for treating pathologic mucus gel formation in inflamed airways, such as in cystic fibrosis. This study underscores the potential therapeutic applications of thiol compounds in respiratory diseases (Yuan, S., Hollinger, M., Lachowicz-Scroggins, M. E., Kerr, S. C., Dunican, E. M., Daniel, B. M., Ghosh, S., Erzurum, S. C., Willard, B., Hazen, S. L., Huang, X., Carrington, S. D., Oscarson, S., & Fahy, J. V., 2015).
Mécanisme D'action
Target of Action
Thiols, in general, play a crucial role in various cellular processes, including redox maintenance, xenobiotic detoxification, and resistance to oxidative stress .
Mode of Action
6-Methylcinnoline-4-thiol, as a thiol compound, may interact with its targets through a thiol-mediated transportation pathway . Thiols are known to react rapidly with biological free radicals, acting as good radical scavenging antioxidants . This reaction generates thiyl radicals, which are strong, potentially damaging oxidants that need to be removed for the process to be effective .
Biochemical Pathways
Thiols, including this compound, can affect various biochemical pathways. They are involved in enzymatic reactions, apoptosis, detoxification, and antioxidant protection . They also play a role in the oxidation state of glutathione and the extent of protein S-thiolation, acting as a source of superoxide and hydrogen peroxide .
Pharmacokinetics
Thiols in general are known to be involved in various metabolic functions and can undergo reversible oxidation and reduction, contributing to many cell functions .
Result of Action
Thiols are known to play a critical role in maintaining an intracellular reducing environment via the reduction of toxic oxidants . They also facilitate metal ion homeostasis and the detoxification of electrophilic xenobiotics/metabolites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the position of the equilibrium in thiol-mediated reactions is strongly affected by steric effects . Moreover, thiol groups are exquisitely sensitive to their local environment .
Analyse Biochimique
Biochemical Properties
It is known that thiols, such as 6-Methylcinnoline-4-thiol, can participate in redox reactions and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
Thiol groups, like the one present in this compound, are known to enhance cellular association and internalization of various materials . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiol additions to Michael acceptors, a class of compounds that includes this compound, have been studied computationally . These studies suggest that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Thiol-containing compounds are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection .
Transport and Distribution
Thiol-mediated transportation is a promising approach in nanomedicine design for solid tumor therapy .
Subcellular Localization
Mrna stability has been shown to play a role in the subcellular localization of molecules .
Propriétés
IUPAC Name |
6-methyl-1H-cinnoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAOOPSBHWXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=CC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)
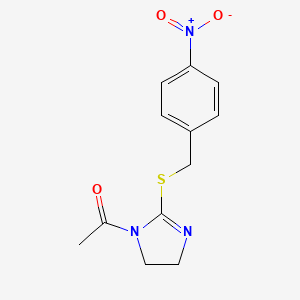
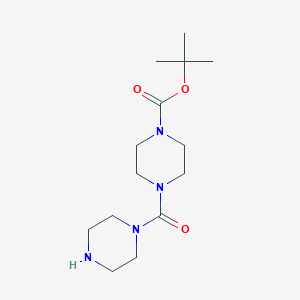
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)
![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)
![2-Chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B2882043.png)
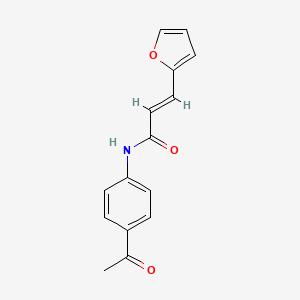
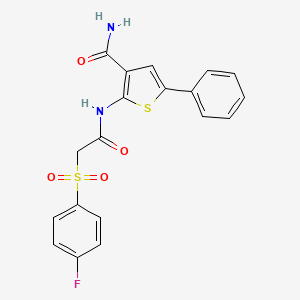
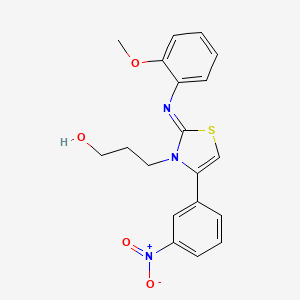
![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)
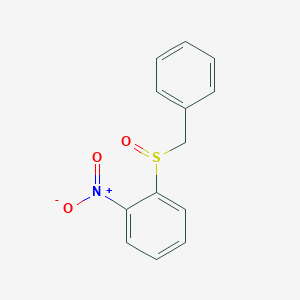

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)